(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a synthetic antibiotic compound known for its potent antibacterial properties. It is used to treat various bacterial infections by inhibiting the growth and proliferation of bacteria. This compound has gained attention due to its effectiveness against multidrug-resistant bacterial strains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Scientific Research Applications
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: It is used to investigate the interactions between antibiotics and bacterial cells, including the effects on bacterial growth and metabolism.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: It is used in the development of new antibacterial products and formulations for various applications, including healthcare and agriculture.
Mechanism of Action
The mechanism of action of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide include:
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Cephalosporins: A class of antibiotics with a similar mechanism of action but different chemical structures.
Carbapenems: Broad-spectrum antibiotics that are effective against a wide range of bacteria, including multidrug-resistant strains.
Uniqueness
This compound is unique due to its synthetic origin and its effectiveness against multidrug-resistant bacterial strains. Unlike natural antibiotics, it can be chemically modified to enhance its properties and overcome resistance mechanisms. This makes it a valuable tool in the fight against antibiotic-resistant infections.
Properties
CAS No. |
71398-14-6 |
---|---|
Molecular Formula |
C23H45N5O12 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C23H45N5O12/c1-27-6-8-4-12(31)15(32)22(37-8)39-19-9(25)5-10(28-21(36)11(30)2-3-24)20(18(19)35)40-23-17(34)14(26)16(33)13(7-29)38-23/h8-20,22-23,27,29-35H,2-7,24-26H2,1H3,(H,28,36)/t8-,9-,10+,11-,12-,13+,14-,15+,16+,17+,18-,19+,20-,22+,23+/m0/s1 |
InChI Key |
NFQSTZWJVAZQFI-CEDZBATRSA-N |
Isomeric SMILES |
CNC[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)O)O |
SMILES |
CNCC1CC(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)O)O |
Canonical SMILES |
CNCC1CC(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)O)O |
Synonyms |
4'-deoxy-6'-N-methylamikacin BB-K311 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.